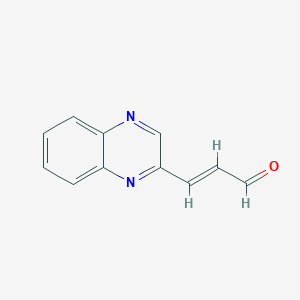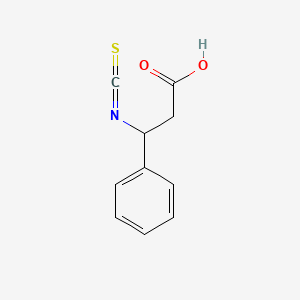
3-Isothiocyanato-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanato-3-phenylpropanoic acid is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylpropanoic acid backbone
Méthodes De Préparation
The synthesis of 3-Isothiocyanato-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of phenyl isothiocyanate with the corresponding amines. This reaction is typically carried out under mild conditions with dimethylbenzene as the solvent and under nitrogen protection to prevent oxidation . Another method involves the use of thiophosgene and amines, although this method is less preferred due to the toxicity and volatility of thiophosgene . Industrial production methods often focus on optimizing yield and safety, utilizing less hazardous reagents and scalable reaction conditions.
Analyse Des Réactions Chimiques
3-Isothiocyanato-3-phenylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, which are valuable intermediates in organic synthesis.
Oxidation and Reduction:
Applications De Recherche Scientifique
3-Isothiocyanato-3-phenylpropanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Isothiocyanato-3-phenylpropanoic acid involves its reactivity with nucleophiles, particularly amines and thiols. The isothiocyanate group forms covalent bonds with these nucleophiles, leading to the formation of thioureas and dithiocarbamates. These reactions can modify the function of proteins and enzymes, thereby influencing various biological pathways .
Comparaison Avec Des Composés Similaires
3-Isothiocyanato-3-phenylpropanoic acid can be compared with other isothiocyanates such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the reactive isothiocyanate group, this compound is unique due to its phenylpropanoic acid backbone, which imparts distinct chemical properties and reactivity . Similar compounds include:
Phenyl Isothiocyanate: Used in the synthesis of thioureas and as a reagent in organic chemistry.
Benzyl Isothiocyanate: Known for its biological activity and use in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H9NO2S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
3-isothiocyanato-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)6-9(11-7-14)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) |
Clé InChI |
IVMLKBRDYFRXJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15325007.png)
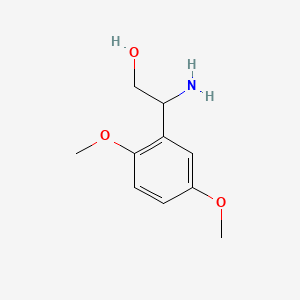
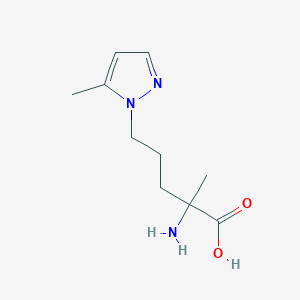
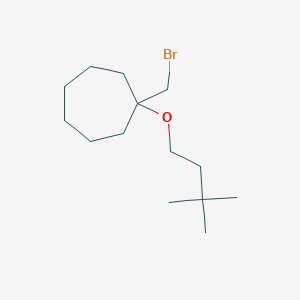
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)
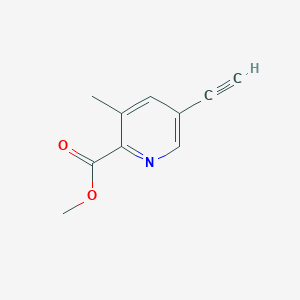

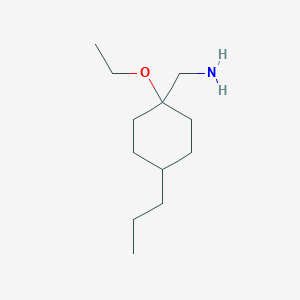
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
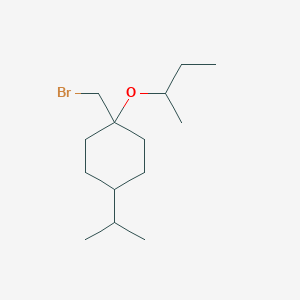
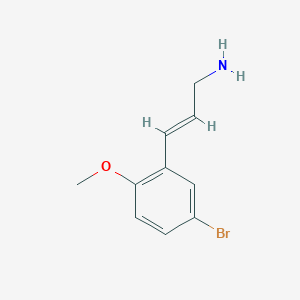
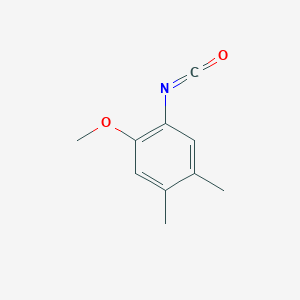
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
